molecular formula C7H13NO3 B13099305 (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

Cat. No.: B13099305
M. Wt: 159.18 g/mol
InChI Key: IMSUDXBVOIOXLR-PRJDIBJQSA-N
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Description

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral amino acid derivative with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the tetrahydrofuran ring. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like lithium aluminum hydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while substitution reactions involving the amino group can produce a variety of amides and other nitrogen-containing compounds .

Scientific Research Applications

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and amino group can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-amino-3-(oxolan-2-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1

InChI Key

IMSUDXBVOIOXLR-PRJDIBJQSA-N

Isomeric SMILES

C1CC(OC1)C[C@H](C(=O)O)N

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N

Origin of Product

United States

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